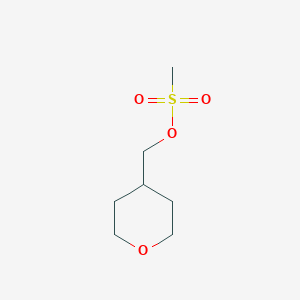

Oxan-4-ylmethyl methanesulfonate

Vue d'ensemble

Description

It is often used in various chemical reactions and processes due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Oxan-4-ylmethyl methanesulfonate typically involves the reaction of tetrahydropyran-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Tetrahydropyran-4-methanol+Methanesulfonyl chloride→Oxan-4-ylmethyl methanesulfonate+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Oxan-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form tetrahydropyran-4-methanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of tetrahydropyran.

Hydrolysis: The major products are tetrahydropyran-4-methanol and methanesulfonic acid.

Applications De Recherche Scientifique

Oxan-4-ylmethyl methanesulfonate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It has been studied for its potential use in gene therapy and as a chemotherapeutic agent.

Medicine: It is used in drug development and clinical trials to study its potential therapeutic effects.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of Oxan-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group is a good leaving group, allowing the compound to form covalent bonds with nucleophiles such as DNA, proteins, and other cellular components. This alkylation can lead to various biological effects, including the inhibition of DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran-4-methanol: The precursor to Oxan-4-ylmethyl methanesulfonate.

Methanesulfonyl chloride: The reagent used in the synthesis of this compound.

Methyl methanesulfonate: Another alkylating agent with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the methanesulfonate group with the stability of the tetrahydropyran ring. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Activité Biologique

Oxan-4-ylmethyl methanesulfonate is a chemical compound classified as a methanesulfonate ester, known for its biological activity primarily as an alkylating agent. This article delves into its mechanisms of action, biochemical pathways, cellular effects, and potential applications in research and medicine.

Target of Action

this compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction is crucial for its biological effects, including potential therapeutic applications in cancer treatment.

Mode of Action

The compound undergoes fission to release reactive species that interact with cellular components. This process can lead to modifications in DNA, affecting cellular replication and function.

Enzyme Interactions

One significant enzyme that interacts with this compound is alkanesulfonate monooxygenase. This enzyme catalyzes the cleavage of the C-S bond in alkanesulfonates, facilitating the conversion of methanesulfonate to sulfite, which is a critical step in sulfur metabolism.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly the sulfur assimilation pathway. Its interactions with enzymes highlight its role in cellular metabolism and detoxification processes.

Cellular Effects

This compound has shown diverse effects on different cell types:

- Inhibition of Respiration : In yeast cells, treatment with this compound leads to rapid inhibition of respiration and increased production of reactive oxygen species (ROS), which can induce oxidative stress.

- Gene Expression Alterations : Exposure to the compound can alter gene expression related to cell cycle regulation and apoptosis, indicating its potential use in cancer therapies.

Case Studies

Research has demonstrated the compound's effects on various cell lines:

- MCF-7 Breast Cancer Cells : A study utilizing metabolomic and transcriptomic analyses revealed that exposure to a mixture containing this compound altered metabolites associated with cell proliferation and oxidative stress. Significant pathways affected included those related to genotoxicity and cell cycle regulation .

- Animal Models : In vivo studies have shown that at lower dosages, the compound may inhibit tumor growth while higher doses could lead to cytotoxic effects, including DNA damage.

Pharmacokinetics

The pharmacokinetic profile of related methanesulfonate esters suggests that this compound may exhibit similar characteristics:

- Total Body Clearance : Approximately 11.7 mL/min/kg.

- Volume of Distribution at Steady State : About 299 mL/kg.

- Terminal Half-Life : Approximately 23.6 minutes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Nucleophilic Substitution : The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.

- Hydrolysis : The compound can hydrolyze in aqueous conditions to yield tetrahydropyran-4-methanol and methanesulfonic acid.

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (amines, thiols) | Amine derivatives |

| Hydrolysis | Reaction with water | Tetrahydropyran-4-methanol, methanesulfonic acid |

Applications in Research

This compound is utilized across various fields:

Propriétés

IUPAC Name |

oxan-4-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569444 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132291-95-3 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.